

Hemiphloin: A Technical Guide to its Anti-Inflammatory Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring flavanone C-glycoside, has emerged as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of **Hemiphloin**, including its chemical identity, and a detailed exploration of its anti-inflammatory mechanism of action. Drawing upon current scientific literature, this document outlines the key signaling pathways modulated by **Hemiphloin**, presents available quantitative data, and describes the experimental protocols used to elucidate its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are investigating novel anti-inflammatory therapeutics.

Nomenclature and Chemical Identity

Hemiphloin is a flavonoid, specifically a C-glycosyl compound.[1] Its chemical identity is well-defined, with a primary CAS number of 3682-03-9.[1][2][3] An alternative CAS number, 71963-94-5, has also been associated with this compound.[1]

A summary of its nomenclature and key identifiers is provided in the table below.



Identifier	Value
CAS Number	3682-03-9[1][2][3]
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen- 4-one[1][3]
Synonyms	Naringenin-6-C-glucoside, 6-C- Glucosylnaringenin[1][2]
Molecular Formula	C21H22O10[1][3]
Molecular Weight	434.39 g/mol [1][3]

Anti-Inflammatory Mechanism of Action

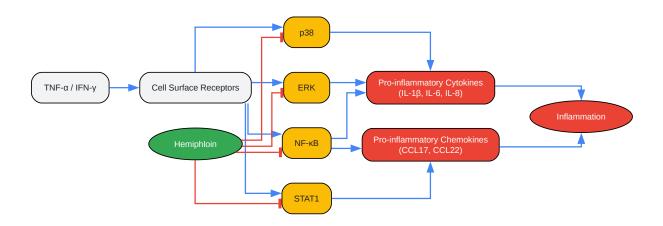
Hemiphloin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence primarily points to its activity in keratinocytes and macrophages.

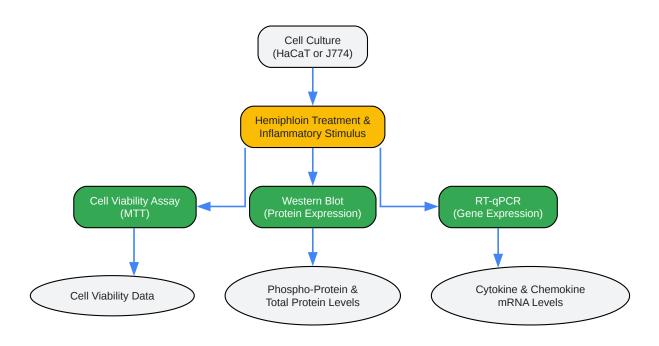
In tumor necrosis factor-alpha (TNF- α) and interferon-gamma (IFN- γ) induced human keratinocytes (HaCaT cells), **Hemiphloin** has been shown to inhibit the phosphorylation of several critical signaling proteins: p38 mitogen-activated protein kinase (p38), extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription 1 (STAT1), and nuclear factor-kappa B (NF- κ B).[1][2] The inhibition of these pathways leads to a downstream reduction in the gene expression and production of pro-inflammatory cytokines and chemokines, including interleukin-1 β (IL-1 β), interleukin-6 (IL-6), interleukin-8 (IL-8), C-C motif chemokine 17 (CCL17/TARC), and C-C motif chemokine 22 (CCL22/MDC).[1][2]

Furthermore, in lipopolysaccharide (LPS)-stimulated murine macrophages (J774 cells), **Hemiphloin** demonstrates anti-inflammatory activity by decreasing the production of nitric oxide (NO) and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also inhibits the gene expression of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in these cells.[1]



The following diagram illustrates the signaling pathways modulated by **Hemiphloin** in inflamed keratinocytes.





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